3-Chloro-2-(m-tolyl)pyridine
Overview
Description
3-Chloro-2-(m-tolyl)pyridine is a chemical compound with the molecular weight of 203.67 . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is1S/C12H10ClN/c1-9-4-2-5-10(8-9)12-11(13)6-3-7-14-12/h2-8H,1H3
. This indicates the presence of 12 carbon atoms, 10 hydrogen atoms, 1 chlorine atom, and 1 nitrogen atom in the molecule. Physical And Chemical Properties Analysis
This compound is a liquid at room temperature .Mechanism of Action
Target of Action
It is known that pyridine derivatives can interact with a variety of biological targets, depending on their specific structure and functional groups .
Mode of Action
Pyridine derivatives are often used in suzuki–miyaura cross-coupling reactions, a type of carbon–carbon bond forming reaction . In these reactions, the pyridine compound acts as a nucleophile, donating electrons to form a new bond .
Biochemical Pathways
It is known that pyridine derivatives can participate in various biochemical reactions, including those involved in the synthesis of biologically active compounds .
Result of Action
It is known that pyridine derivatives can have various biological effects, depending on their specific structure and functional groups .
Advantages and Limitations for Lab Experiments
The advantages of using 3-Chloro-2-(m-tolyl)pyridine in laboratory experiments include its low cost, its availability, and its ease of use. It is a relatively inexpensive compound that is readily available from a variety of sources. In addition, it is a relatively easy compound to work with, making it an ideal reagent for a variety of laboratory experiments. However, it is important to note that this compound is toxic and should be handled with care.
Future Directions
The potential future applications of 3-Chloro-2-(m-tolyl)pyridine are numerous. It has the potential to be used in the synthesis of a number of different compounds, including pharmaceuticals, agrochemicals, and dyes. In addition, it has the potential to be used in the synthesis of a number of biologically active compounds, such as inhibitors of enzymes, antifungal agents, and anti-inflammatory agents. Finally, it has the potential to be used in the synthesis of a number of heterocyclic compounds, such as quinolines and indoles.
Scientific Research Applications
3-Chloro-2-(m-tolyl)pyridine is used in a variety of scientific research applications. It has been used in the synthesis of a number of compounds, including pharmaceuticals, agrochemicals, and dyes. It has also been used in the synthesis of a number of biologically active compounds, such as inhibitors of enzymes, antifungal agents, and anti-inflammatory agents. In addition, this compound has been used in the synthesis of a number of heterocyclic compounds, such as quinolines and indoles.
Safety and Hazards
properties
IUPAC Name |
3-chloro-2-(3-methylphenyl)pyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN/c1-9-4-2-5-10(8-9)12-11(13)6-3-7-14-12/h2-8H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUYWDFQNKAGEGZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=C(C=CC=N2)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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